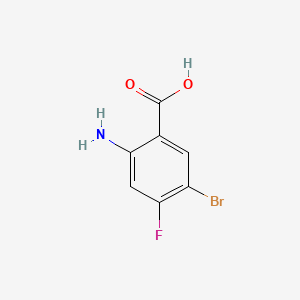
2-Amino-5-bromo-4-fluorobenzoic acid
Cat. No. B586847
Key on ui cas rn:
143945-65-7
M. Wt: 234.024
InChI Key: RPHQHEBXMAGQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08883782B2
Procedure details


Sulfuric acid (19.36 mL, 363 mmol) was added to a solution of 2-amino-5-bromo-4-fluorobenzoic acid (5.00 g, 21.37 mmol) in concentrated HCl (5.13 mL, 64.1 mmol) at 0° C. To this was added a solution of sodium nitrate (1.816 g, 21.37 mmol) in water (9 mL). The reaction was stirred for 40 minutes at 0° C. before potassium iodide (7.09 g, 42.7 mmol) in water (9.00 mL) was added dropwise. The solution was stirred at rt for 1 hour, at which point it had become a viscous oil. The mixture was poured into a mixture of ice water (250 mL) with EtOAc (200 mL). The layers were separated and the aqueous layer was extracted with EtOAc (3×100 mL). The combined organic extracts were washed with 1N HCl, 1 N aqueous sodium sulfite, and dried over sodium sulfate. The solution was filtered and concentrated in vacuo to give 5-bromo-4-fluoro-2-iodobenzoic acid.







[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.N[C:7]1[CH:15]=[C:14]([F:16])[C:13]([Br:17])=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].Cl.[N+]([O-])([O-])=O.[Na+].[I-:24].[K+]>O.CCOC(C)=O>[Br:17][C:13]1[C:14]([F:16])=[CH:15][C:7]([I:24])=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10] |f:3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19.36 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)O)C=C(C(=C1)F)Br
|
|
Name
|
|
|
Quantity
|
5.13 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
1.816 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
7.09 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at rt for 1 hour, at which point it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with EtOAc (3×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with 1N HCl, 1 N aqueous sodium sulfite
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=CC(=C(C(=O)O)C1)I)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
